molecular formula C21H19F3N2OS B3003789 N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 439111-36-1

N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B3003789
CAS No.: 439111-36-1
M. Wt: 404.45
InChI Key: ZGXGGLLTDWLRNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a butylphenyl group, a thiazole ring, and a trifluoromethyl-substituted benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Butylphenyl Group: The butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where butylbenzene is reacted with an appropriate electrophile in the presence of a Lewis acid catalyst.

    Attachment of the Trifluoromethylbenzamide Moiety: The final step involves the coupling of the thiazole derivative with a trifluoromethyl-substituted benzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted thiazole derivatives.

Scientific Research Applications

N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and advanced coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
  • 2,4-Disubstituted Thiazoles : These compounds share the thiazole ring structure and exhibit a wide range of biological activities.
  • Thiazole Derivatives : Compounds with similar thiazole rings but different substituents, such as 2-aminothiazoles and 2-mercaptothiazoles.

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. Additionally, the butylphenyl group enhances its hydrophobic interactions, making it a valuable compound for various applications in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2OS/c1-2-3-5-14-8-10-15(11-9-14)18-13-28-20(25-18)26-19(27)16-6-4-7-17(12-16)21(22,23)24/h4,6-13H,2-3,5H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXGGLLTDWLRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.